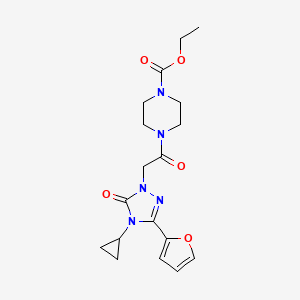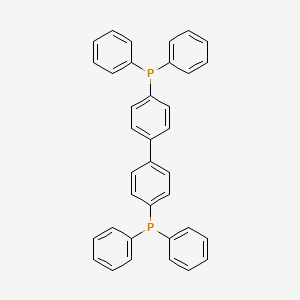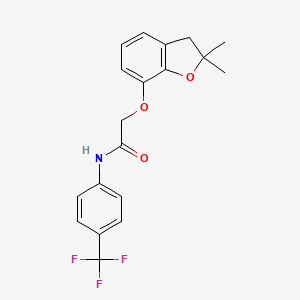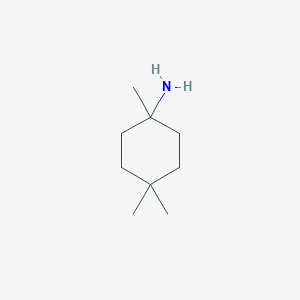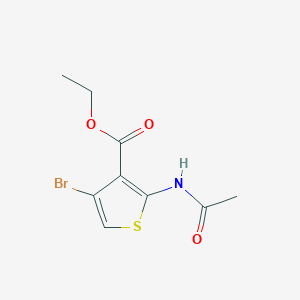![molecular formula C13H10F4N4O B2511156 5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine CAS No. 2380071-20-3](/img/structure/B2511156.png)
5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine is a chemical compound that has gained considerable attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "5F-TP" and is a member of the pyrimidine family of compounds. In
Aplicaciones Científicas De Investigación
5F-TP has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer, including lung cancer, breast cancer, and ovarian cancer. Additionally, 5F-TP has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 5F-TP is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 5F-TP may induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of 5F-TP in the treatment of neurological disorders is also not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain.
Efectos Bioquímicos Y Fisiológicos
5F-TP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5F-TP can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and modulate certain neurotransmitters in the brain. Additionally, 5F-TP has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5F-TP in lab experiments is its specificity for certain enzymes and receptors. This specificity allows researchers to investigate the effects of 5F-TP on specific pathways and processes in the body. However, one of the limitations of using 5F-TP in lab experiments is its potential toxicity. 5F-TP has been shown to have cytotoxic effects on certain cell lines, and caution should be exercised when working with this compound.
Direcciones Futuras
There are many future directions for the investigation of 5F-TP. One area of research that is currently being explored is the use of 5F-TP in combination with other drugs for the treatment of cancer. Additionally, researchers are investigating the potential use of 5F-TP in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic applications of 5F-TP and to develop safe and effective treatments based on this compound.
Conclusion
In conclusion, 5-Fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine is a promising compound that has gained considerable attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer properties and may be useful in the treatment of neurological disorders. While the synthesis of 5F-TP is complex, its specificity and potential therapeutic benefits make it an important area of investigation for future research.
Métodos De Síntesis
The synthesis method of 5F-TP involves the reaction of 5-fluoro-2-iodopyrimidine with 3-(2-trifluoromethylpyridin-4-yloxy)azetidine in the presence of a palladium catalyst. This reaction results in the formation of 5F-TP, which can be purified using various chromatographic techniques. The synthesis of 5F-TP is a complex process that requires specialized equipment and expertise.
Propiedades
IUPAC Name |
5-fluoro-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N4O/c14-8-4-19-12(20-5-8)21-6-10(7-21)22-9-1-2-18-11(3-9)13(15,16)17/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTKPQLCYMSFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)OC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

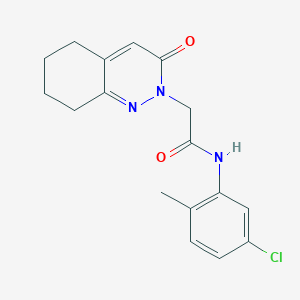
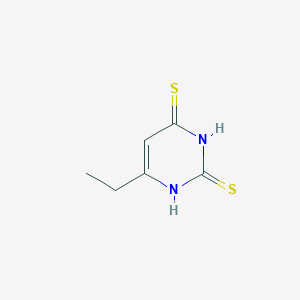
![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)
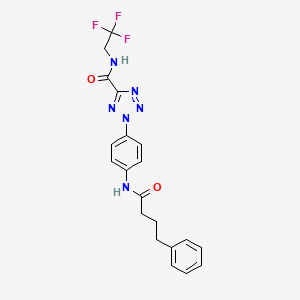
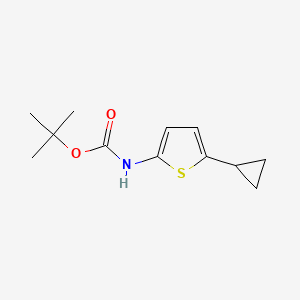
![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)
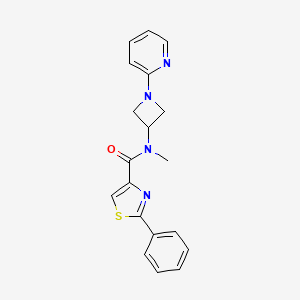
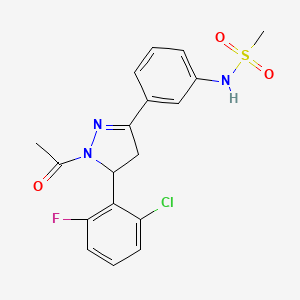
![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)
